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molecular formula C6H3BrN2OS B8589357 Thieno[3,4-d]pyrimidin-4(1H)-one, 7-bromo- (9CI)

Thieno[3,4-d]pyrimidin-4(1H)-one, 7-bromo- (9CI)

Cat. No. B8589357
M. Wt: 231.07 g/mol
InChI Key: WDJANHNOGLGFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06432964B1

Procedure details

A solution of the product from Example 12 (0.9 g) and bromine (0.3 ml) in glacial acetic acid (100 ml) were heated at 100° C. for 2 hours. On cooling the solvent was removed and the residue was dried. The residue was recrystallised from acetic acid to give the title product, m.p. 226-229° C.
Name
product
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][C:4]([Br:12])=[C:5]2[C:10]=1[C:9](=[O:11])[NH:8][CH:7]=[N:6]2.BrBr>C(O)(=O)C>[Br:12][C:4]1[S:3][CH:2]=[C:10]2[C:9](=[O:11])[NH:8][CH:7]=[N:6][C:5]=12

Inputs

Step One
Name
product
Quantity
0.9 g
Type
reactant
Smiles
BrC=1SC(=C2N=CNC(C21)=O)Br
Name
Quantity
0.3 mL
Type
reactant
Smiles
BrBr
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling the solvent
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
the residue was dried
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from acetic acid

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC=C2C1N=CNC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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